Regioisomer-Specific Synthesis Enables Distinct Optical Properties and Mesophase Behavior in Polyaromatic Hydrocarbons
Using 1,6-dibromopyrene versus its 1,8-isomer as a precursor in a Suzuki-Miyaura/Scholl oxidative cyclodehydrogenation cascade yields two distinct polyaromatic regioisomers, DBPn and BBPn, respectively. These products exhibit quantifiable differences in photophysical properties and mesophase stability. The DBPn series, derived from 1,6-dibromopyrene, displays a red-shifted absorption and emission compared to the BBPn series from 1,8-dibromopyrene, with both series exhibiting high fluorescence quantum yields of approximately 30%. Critically, the 1,8-derived BBPn isomers possess wider mesophase ranges and higher mesophase stability than their 1,6-derived DBPn counterparts [1].
| Evidence Dimension | Fluorescence Quantum Yield & Mesophase Stability |
|---|---|
| Target Compound Data | DBPn series (from 1,6-dibromopyrene): Fluorescence quantum yield ~30%; Narrower mesophase range, lower stability. |
| Comparator Or Baseline | BBPn series (from 1,8-dibromopyrene): Fluorescence quantum yield ~30%; Wider mesophase range, higher stability. |
| Quantified Difference | Fluorescence quantum yield: Both ~30% (comparable). Mesophase range/stability: BBPn > DBPn. |
| Conditions | Suzuki-Miyaura cross-coupling followed by Scholl oxidative cyclodehydrogenation. |
Why This Matters
This demonstrates that the choice of dibromopyrene isomer is not interchangeable; it is a critical decision point for tailoring the specific optoelectronic and self-assembly properties of advanced π-conjugated materials.
- [1] Alameddine, B., et al. Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules. 2023, 28(4), 1721. View Source
